molecular formula C8H14ClNS B3395574 Methiopropamine Hydrochloride CAS No. 7464-94-0

Methiopropamine Hydrochloride

Cat. No.: B3395574
CAS No.: 7464-94-0
M. Wt: 191.72 g/mol
InChI Key: GZPAWYXVXNYUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Methiopropamine Hydrochloride (MPA) primarily acts as a norepinephrine-dopamine reuptake inhibitor . This means that it blocks the reuptake of these neurotransmitters, increasing their concentration in the synaptic cleft and prolonging their effects. Norepinephrine and dopamine play crucial roles in attention, alertness, and mood regulation.

Mode of Action

MPA interacts with its targets, the norepinephrine and dopamine transporters, by binding to them and inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged and enhanced signaling.

Biochemical Pathways

The primary biochemical pathways affected by MPA are the norepinephrine and dopamine pathways. By inhibiting the reuptake of these neurotransmitters, MPA enhances the signaling in these pathways, leading to increased alertness, focus, and energy .

Pharmacokinetics

MPA is rapidly absorbed into the blood after administration . Peak concentrations in the blood are achieved within five minutes, and a subsequent reduction to 12% of peak concentrations occurs within two hours post-administration . This rapid absorption and distribution suggest that MPA has a high bioavailability.

Result of Action

The increased concentration of norepinephrine and dopamine in the synaptic cleft results in enhanced signaling, leading to stimulation, increased focus, and energy . Significant side effects such as tachycardia, anxiety, panic attacks, perspiration, headache, and difficulty in breathing have been reported .

Action Environment

The action of MPA can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption, distribution, metabolism, and excretion. Additionally, individual factors such as age, sex, genetic factors, and health status can also influence the action, efficacy, and stability of MPA .

Biochemical Analysis

Biochemical Properties

Methiopropamine Hydrochloride mediates its effects through inhibition of norepinephrine and dopamine uptake into presynaptic nerve terminals . The plasmalemmal serotonin uptake and vesicular uptake are affected only at high concentrations .

Cellular Effects

This compound has been shown to induce psychomotor activity . It influences cell function by interacting with norepinephrine and dopamine transporters, affecting neurotransmitter levels and thus altering cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves binding to and inhibiting norepinephrine and dopamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and stimulation of post-synaptic receptors .

Temporal Effects in Laboratory Settings

In mice, pharmacokinetic studies showed that this compound was rapidly absorbed following intraperitoneal injection, with peak concentrations in the blood achieved at five minutes and a subsequent reduction to 12% of peak concentrations within two hours post-administration .

Dosage Effects in Animal Models

This compound induced psychomotor activity in mice, but higher doses were needed compared to methamphetamine . A steep increase in locomotor activity was seen after a modest increase in the this compound dose from 10 to 12.5 mg/kg, suggesting that a small increase in dosage may engender unexpectedly strong effects and heighten the risk of unintended overdose in NPS users .

Metabolic Pathways

Given its structural similarity to methamphetamine, it is likely that it undergoes similar metabolic processes .

Transport and Distribution

This compound was rapidly distributed to the blood and brain after injection in mice, suggesting that it can readily cross the blood-brain barrier .

Subcellular Localization

Given its mechanism of action, it is likely that it is localized to the presynaptic nerve terminals where it interacts with norepinephrine and dopamine transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methiopropamine Hydrochloride involves a four-step process:

    Formation of (thiophen-2-yl)magnesium bromide: This is achieved by reacting thiophene with magnesium in the presence of bromine.

    Reaction with propylene oxide: The (thiophen-2-yl)magnesium bromide is then reacted with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.

    Conversion to 1-(thiophen-2-yl)-2-bromopropane: The hydroxy compound is treated with phosphorus tribromide.

    Final reaction with methylamine: The bromopropane is then reacted with methylamine to produce 1-(thiophen-2-yl)-2-methylaminopropane.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Methamphetamine: Both compounds are structurally similar, with methiopropamine having a thiophene ring instead of a benzene ring.

    Mephedrone: Another stimulant with similar effects but different chemical structure.

    3,4-Methylenedioxymethamphetamine (MDMA): Shares stimulant properties but has a different mechanism of action.

Uniqueness: Methiopropamine Hydrochloride is unique due to its thiophene ring structure, which differentiates it from other stimulants like methamphetamine and MDMA. This structural difference influences its pharmacokinetics and pharmacodynamics, making it less potent but still effective as a stimulant .

Properties

IUPAC Name

N-methyl-1-thiophen-2-ylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-7(9-2)6-8-4-3-5-10-8;/h3-5,7,9H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPAWYXVXNYUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332536
Record name Methiopropamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-94-0
Record name N,α-Dimethyl-2-thiopheneethanamine hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7464-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methiopropamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7464-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methiopropamine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7464-94-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIOPROPAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EA29Y978DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methiopropamine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Methiopropamine Hydrochloride
Reactant of Route 3
Reactant of Route 3
Methiopropamine Hydrochloride
Reactant of Route 4
Reactant of Route 4
Methiopropamine Hydrochloride
Reactant of Route 5
Reactant of Route 5
Methiopropamine Hydrochloride
Reactant of Route 6
Reactant of Route 6
Methiopropamine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.